1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene . The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products. Its effects on biological systems are still under investigation, with studies focusing on its potential interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar structure but with an iodine atom instead of chlorine.
3-Fluorobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties and reactivity but differ in their specific interactions and applications due to the different halogen atoms present.
Properties
CAS No. |
90942-35-1 |
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Molecular Formula |
C8H16Cl2N2O2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
1,4-bis(2-chloroethyl)-1,4-dioxidopiperazine-1,4-diium |
InChI |
InChI=1S/C8H16Cl2N2O2/c9-1-3-11(13)5-7-12(14,4-2-10)8-6-11/h1-8H2 |
InChI Key |
CDORLKDPELIMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCl)[O-])(CCCl)[O-] |
Origin of Product |
United States |
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